

CAS number 773135-66-3 properties

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Compound of Interest

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An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Introduction

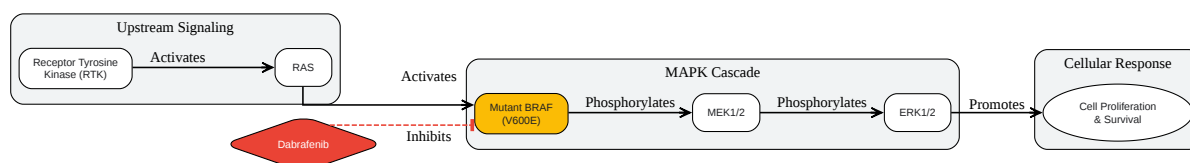
Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. [1][2][3] This pathway plays a crucial role in regulating cell growth, proliferation, and survival. [3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation in various cancers, most notably melanoma. [4][5][6] Dabrafenib is an FDA-approved targeted therapy for patients with BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. [7][8] This guide provides a comprehensive technical overview of dabrafenib, including its mechanism of action, physicochemical properties, biological activity, and key experimental protocols for research applications.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase. [1][2] It exhibits high selectivity for the mutated BRAF V600 forms, including V600E, V600K, and V600D, over the wild-type BRAF. [1][7][9] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its catalytic activity, thereby inhibiting the phosphorylation of its downstream targets, MEK1 and MEK2. [1][10] This, in turn, prevents the subsequent phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of the entire MAPK signaling

cascade.[1][3] The ultimate consequence of this inhibition is cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF-mutant tumor cells.[1]

It is important to note the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells when treated with BRAF inhibitors like dabrafenib.[1] This occurs due to the transactivation of CRAF by the inhibitor-bound BRAF, leading to increased ERK signaling.[4] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors, such as trametinib, to mitigate this effect and enhance therapeutic efficacy.[1][2]



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Figure 1: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of dabrafenib is essential for its handling, formulation, and interpretation of experimental results.

Property	Value	Source
CAS Number	1195765-45-7	[7][8]
Synonyms	GSK2118436, Tafinlar	[8][11][12]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[7][8]
Molecular Weight	519.56 g/mol	[8][11]
IUPAC Name	N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide	[7][8]
Appearance	Solid	[13]
Solubility	DMSO: ≥26 mg/mL; Insoluble in H ₂ O	[9]
Storage	Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.	[14]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative activity of dabrafenib in BRAF-mutant cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., A375).

Materials:

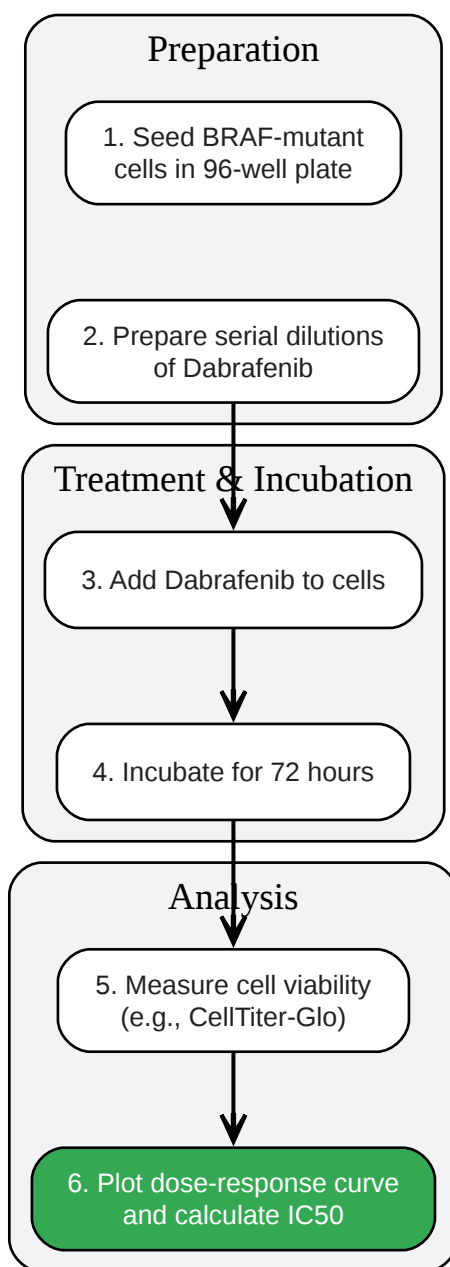
- Dabrafenib (GSK2118436)
- BRAF V600E-mutant melanoma cell line (e.g., A375)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
- DMSO (for stock solution preparation)

Procedure:

- Cell Seeding:
 - Trypsinize and count A375 cells.
 - Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of dabrafenib in DMSO.[\[14\]](#)
 - Perform serial dilutions of the dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 μ M).
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of dabrafenib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Measurement:

- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μ L of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the average luminescence of the no-cell control from all other wells.
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the dabrafenib concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).



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Figure 2: Workflow for an in vitro cell proliferation assay to determine the IC₅₀ of Dabrafenib.

Biological Activity and Selectivity

Dabrafenib demonstrates potent and selective inhibitory activity against BRAF V600 mutations. Its efficacy has been extensively characterized in both preclinical and clinical studies.

Target/Cell Line	IC ₅₀ /GI ₅₀	Comments	Source
B-RafV600E (enzyme)	0.6 nM	Potent inhibition of the most common BRAF mutation.	[11] [14] [15]
B-RafV600K (enzyme)	0.5 nM	Similar potency against another prevalent BRAF mutation.	[9] [14]
B-RafV600D (enzyme)	1.9 nM	Effective against less common BRAF mutations.	[9]
Wild-type B-Raf (enzyme)	3.2 nM	Demonstrates selectivity for mutant over wild-type BRAF.	[14]
c-Raf (enzyme)	5.0 nM	Less potent against other Raf isoforms.	[11] [14] [15]
A375P (B-RafV600E melanoma cells)	8 nM	Potent anti-proliferative activity in a relevant cell line.	[9] [16]
Colo205 (B-RafV600E colorectal cancer cells)	7 nM	Efficacy demonstrated across different cancer types with the same mutation.	[9] [16]

In vivo studies using xenograft mouse models with BRAF V600E-mutant tumors have shown that oral administration of dabrafenib leads to significant tumor growth inhibition and even complete tumor regression at higher doses.[\[1\]](#)[\[16\]](#)

Clinical Significance and Future Directions

Dabrafenib has significantly improved outcomes for patients with BRAF V600-mutant cancers. [\[10\]](#) Clinical trials have demonstrated its efficacy as both a monotherapy and in combination with the MEK inhibitor trametinib.[\[1\]](#)[\[17\]](#)[\[18\]](#) The combination therapy, in particular, has shown

superior response rates and progression-free survival compared to dabrafenib alone, and it also mitigates the risk of developing secondary cutaneous squamous cell carcinomas associated with paradoxical MAPK pathway activation.[1][6]

Current and future research is focused on several key areas:

- **Overcoming Resistance:** Investigating the mechanisms of acquired resistance to dabrafenib and developing strategies to overcome it, such as triple combination therapies.[4]
- **Expanding Indications:** Exploring the efficacy of dabrafenib in other BRAF-mutant solid tumors.[19][20]
- **Neoadjuvant and Adjuvant Settings:** Evaluating the role of dabrafenib in earlier stages of the disease to prevent recurrence.[3]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its well-defined mechanism of action, potent and selective biological activity, and established clinical efficacy make it an invaluable tool for both researchers and clinicians. A thorough understanding of its properties and the underlying biology of the MAPK pathway is crucial for its effective use in the laboratory and for the development of next-generation therapeutic strategies.

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